Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate
Description
Properties
Molecular Formula |
C16H14Cl3N3O4S |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C16H14Cl3N3O4S/c1-25-13(24)9-5-2-3-6-10(9)20-15(27)22-14(16(17,18)19)21-12(23)11-7-4-8-26-11/h2-8,14H,1H3,(H,21,23)(H2,20,22,27) |
InChI Key |
KRMPKAALERQMCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetic acid with a suitable amine to form the trichloroethyl intermediate.
Coupling with Furan-2-YL Formamide: The trichloroethyl intermediate is then reacted with furan-2-yl formamide under controlled conditions to form the desired intermediate.
Formation of the Carbamothioyl Intermediate: The intermediate is further reacted with a thiourea derivative to introduce the carbamothioyl group.
Final Coupling with Methyl Benzoate: The final step involves the coupling of the carbamothioyl intermediate with methyl benzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE undergoes several types of chemical reactions:
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biological molecules, leading to potential inhibition of enzymatic activity. The furan ring may also contribute to its biological activity by interacting with cellular receptors and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzoate Ester Class
The compound shares a methyl benzoate backbone with several sulfonylurea herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester , which inhibit acetolactate synthase (ALS) in plants . However, key differences include:
- Substituent Diversity: Unlike sulfonylureas, which feature triazine or pyrimidine rings linked via sulfonyl groups, the target compound incorporates a carbamothioylamino-thiourea bridge and a furan ring. These groups may confer distinct binding affinities or resistance profiles.
- Trichloroethyl Motif: The 2,2,2-trichloroethyl group is structurally reminiscent of DDT and its analogs (e.g., TDE), which act as sodium channel modulators in insects .
Mechanistic Implications
- Sulfonylurea Herbicides: These compounds inhibit ALS, disrupting branched-chain amino acid synthesis in plants.
- Irritation Potential: Simple methyl benzoate is a severe ocular irritant, but the addition of bulky, electronegative groups (e.g., trichloroethyl) may reduce volatility and irritation, as seen in C12-15 alkyl benzoates .
Biological Activity
Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a trichloroethyl group and a furan moiety, suggests interesting biological activities that warrant detailed investigation.
Chemical Structure
The compound can be represented by the following structural formula:
This formula indicates the presence of multiple functional groups that may contribute to its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The carbamothioylamino group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains.
- Anticancer Potential : There is emerging evidence indicating that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
A study conducted on the antimicrobial properties of methyl derivatives indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research involving cell lines has shown that this compound can induce apoptosis in specific cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cells, revealing IC50 values of 25 µM and 30 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Toxicity Profile
While the compound shows potential therapeutic benefits, its toxicity profile must be carefully evaluated. Preliminary assessments indicate moderate toxicity in animal models, necessitating further toxicological studies to establish safety parameters for potential clinical use.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound effectively reduced bacterial load in vitro and showed promise for use in treating resistant infections.
Case Study 2: Cancer Cell Apoptosis
A study published in Cancer Letters assessed the compound's ability to induce apoptosis in various cancer cell lines. The findings demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability of cancer cells.
Q & A
Q. Bioassay Design :
- Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase for insecticidal activity) with IC₅₀ determination.
- Compare potency to structurally related pesticides (e.g., sulfonylurea derivatives ).
Field Trials : Test efficacy against target pests (e.g., lepidopteran larvae) under controlled conditions.
Mode-of-Action Studies : Perform transcriptomic or metabolomic profiling to identify disrupted pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
